An In-depth Technical Guide to Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid
An In-depth Technical Guide to Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, a chiral building block of significant interest in pharmaceutical research and development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers at the forefront of medicinal chemistry and drug discovery.
Chemical Identity and Physicochemical Properties
Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, a derivative of γ-amino butyric acid (GABA), is distinguished by a naphthyl group, which imparts unique steric and hydrophobic properties, and a tert-butyloxycarbonyl (Boc) protecting group on the amine, ensuring stability and facilitating its use in peptide synthesis.
| Identifier | Value |
| CAS Number | 219297-10-6 |
| Molecular Formula | C₁₉H₂₃NO₄ |
| Molecular Weight | 329.39 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 156 - 162 °C |
| Optical Rotation | [α]D²⁵ = +11 ± 2° (c=1 in EtOH) |
| Purity | ≥98.0% (HPLC) |
| Storage | 0 - 8 °C |
Synonyms: Boc-D-β-HomoAla(2-naphthyl)-OH, Boc-(2-naphthyl)-D-β-homoalanine
Synthesis and Manufacturing: A Representative Protocol
The asymmetric synthesis of β-amino acids is a cornerstone of modern medicinal chemistry. While multiple strategies exist for the synthesis of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, a common and effective approach involves the asymmetric conjugate addition of an amine to an α,β-unsaturated ester, followed by protection and hydrolysis. The following protocol is a representative, self-validating system that ensures high enantiomeric purity.
Experimental Protocol: Asymmetric Synthesis
Step 1: Preparation of the Chiral Auxiliary Conjugate
-
To a solution of 2-naphthaldehyde in a suitable solvent (e.g., toluene), add a chiral amine auxiliary (e.g., (R)-(-)-2-phenylglycinol) and a dehydrating agent (e.g., magnesium sulfate).
-
Stir the mixture at room temperature until imine formation is complete (monitored by TLC or ¹H NMR).
-
In a separate flask, prepare a solution of a Reformatsky reagent (e.g., from ethyl bromoacetate and activated zinc).
-
Slowly add the Reformatsky reagent to the imine solution at low temperature (e.g., -78 °C) to control the diastereoselectivity of the addition.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the resulting β-amino ester by column chromatography.
Causality: The choice of a chiral auxiliary is critical for establishing the desired stereochemistry at the C3 position. The low temperature in the addition step minimizes side reactions and maximizes diastereoselectivity by favoring a more ordered transition state.
Step 2: Boc Protection and Hydrolysis
-
Dissolve the purified β-amino ester in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP) to the solution.[1]
-
Stir the reaction at room temperature until the Boc protection is complete.
-
Wash the reaction mixture with dilute acid and brine, then dry the organic layer and concentrate in vacuo.
-
Dissolve the crude Boc-protected ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature to hydrolyze the ester.
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid.
Trustworthiness: Each step is monitored for completion, and the final product's purity and identity are confirmed by a suite of analytical techniques, ensuring a self-validating workflow.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid.
Analytical Characterization: A Multi-technique Approach
Rigorous analytical characterization is essential to confirm the structure, purity, and chirality of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons. Key diagnostic signals include:
-
A singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the Boc group.[2]
-
Multiplets in the aromatic region (typically 7.4-7.9 ppm) corresponding to the protons of the naphthyl group.
-
Signals for the diastereotopic protons of the methylene groups in the butyric acid backbone.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Characteristic signals include:
-
Resonances for the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively).
-
The carbonyl carbon of the Boc group (around 155 ppm) and the carboxylic acid (around 175 ppm).
-
Signals corresponding to the carbons of the naphthyl ring.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Electrospray Ionization (ESI): This soft ionization technique typically shows the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight.
-
Tandem MS (MS/MS): Fragmentation analysis can reveal characteristic losses, such as the loss of the Boc group or parts of the naphthyl moiety, further confirming the structure.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity and enantiomeric excess of the compound.
-
Reversed-Phase HPLC: Used to assess chemical purity by separating the target compound from any impurities. A typical mobile phase would be a gradient of acetonitrile and water with a small amount of trifluoroacetic acid.
-
Chiral HPLC: Essential for determining the enantiomeric purity. A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess.
Diagram of the Analytical Workflow
Caption: Analytical workflow for the characterization of the compound.
Applications in Drug Discovery and Development
Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is a valuable building block in the synthesis of peptidomimetics and other small molecule therapeutics. Its incorporation into a molecule can modulate its pharmacological properties, such as receptor binding affinity, metabolic stability, and cell permeability.
Precursor for Neuroprotective Agents
The structural motif of 3-amino-4-aryl-butyric acid is found in a number of neurologically active compounds. Derivatives of this scaffold are being investigated for their potential as neuroprotective agents in conditions such as Alzheimer's and Parkinson's diseases.[4] The naphthyl group can engage in π-π stacking interactions with aromatic residues in protein binding pockets, a key consideration in rational drug design.
Building Block for Peptide-Based Therapeutics
In solid-phase peptide synthesis (SPPS), Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid can be incorporated into peptide sequences to introduce conformational constraints or to act as a surrogate for natural amino acids. This can lead to peptides with enhanced biological activity and improved pharmacokinetic profiles. A notable example of a drug containing a related moiety is Lu vipivotide tetraxetan , which incorporates 3-(2-naphthyl)-L-alanine and is used in the treatment of prostate cancer.[5]
Influence on Signaling Pathways
While the compound itself is primarily a building block, its derivatives have been shown to modulate various signaling pathways. For instance, butyric acid derivatives are known to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are implicated in cancer and inflammatory diseases.[6] The incorporation of the naphthyl group can influence the potency and selectivity of these inhibitors.
Diagram of Application Areas
Caption: Key application areas in pharmaceutical research.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
Consult the Safety Data Sheet (SDS) for more detailed information.
Conclusion
Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is a highly valuable and versatile chiral building block for the synthesis of complex and biologically active molecules. Its unique structural features, combined with the robust and well-established chemistry of the Boc protecting group, make it an indispensable tool for researchers in the pharmaceutical sciences. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of empowering scientists to effectively utilize this compound in their drug discovery and development endeavors.
References
- BenchChem. (2025). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids.
-
PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Retrieved from [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
